2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetamide group and at position 5 with a phenyl ring. Such structural attributes are common in bioactive molecules targeting enzymes or receptors, as evidenced by the pharmacological relevance of similar triazole derivatives .
Key physicochemical properties include:
- Molecular formula: C₁₇H₁₆N₅O₂S
- Molecular weight: 378.41 g/mol
- Structural motifs: Aromatic phenyl (electron-rich), methoxy group (polar), and sulfanyl linker (flexible).
The compound’s design aligns with strategies to optimize pharmacokinetic properties, such as solubility and metabolic stability, through balanced hydrophobic and polar substituents .
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-24-14-9-7-13(8-10-14)19-15(23)11-25-17-21-20-16(22(17)18)12-5-3-2-4-6-12/h2-10H,11,18H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNQZUPEVRMMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Triazole Ring Formation
The 4-amino-5-phenyl-1,2,4-triazole-3-thiol intermediate is synthesized via acid-catalyzed cyclization. A patent details the reaction of 1.3 equivalents of benzoic acid with 1 equivalent of 1,3-dithiosemicarbazide in concentrated sulfuric acid (7.3–11.2 equivalents) at 90–110°C for 4–6 hours. This one-step method achieves yields exceeding 85% by mass. The mechanism involves:
Sulfanyl-Acetamide Coupling
The triazole-thiol undergoes alkylation with chloro-N-(4-methoxyphenyl)acetamide. A crystallographic study demonstrates that refluxing equimolar amounts of 5-phenyl-1,2,4-triazoline-3-thione and chloroacetamide in dry acetone with anhydrous K₂CO₃ (20% w/v) for 3 hours achieves 92% yield. The base abstracts the thiol proton, enabling nucleophilic displacement of the chloride.
Optimization of Reaction Conditions
Table 1: Comparative Analysis of Synthetic Parameters
| Parameter | Patent Method | Acetamide Coupling |
|---|---|---|
| Temperature | 90–110°C | Reflux (56°C) |
| Solvent | Concentrated H₂SO₄ | Dry acetone |
| Catalyst/Base | H₂SO₄ (self-catalyzing) | K₂CO₃ |
| Reaction Time | 4–6 hours | 3 hours |
| Yield | 85–89% | 92% |
Key considerations:
-
Solvent Selection: Concentrated H₂SO₄ polarizes reactants but complicates product isolation due to high viscosity. Acetone offers better solubility for the acetamide coupling step.
-
Stoichiometry: Excess aromatic acid (1.3:1 ratio) drives triazole formation to completion, minimizing unreacted thiosemicarbazide.
Purification and Characterization
Isolation Techniques
-
Triazole Intermediate: Neutralization with NaHCO₃ post-reaction precipitates the product, which is recrystallized from ethanol/water (1:3 v/v) to ≥95% purity.
-
Final Compound: Post-alkylation, evaporation of acetone yields a crude solid purified via silica gel chromatography (ethyl acetate/hexane, 1:2).
Analytical Validation
-
¹H NMR: Key signals include δ 9.4 ppm (amide NH), δ 4.9 ppm (OCH₂), and δ 2.1 ppm (CH₃).
-
HR-MS: Molecular ion [M+H]⁺ at m/z 362.1284 (calculated for C₁₇H₁₉N₅O₂S: 362.1287) confirms stoichiometry.
Industrial Scale-Up Strategies
Continuous Flow Synthesis
Pilot-scale production employs tubular reactors for triazole formation, ensuring consistent heat distribution and reducing reaction time to 2 hours. Automated pH adjustment units neutralize H₂SO₄, enabling inline filtration.
Quality Control
-
HPLC-PDA: Monitors degradation products (e.g., sulfoxides) using a C18 column (254 nm detection). Acceptable thresholds: ≤0.5% impurities.
-
Stability Testing: Lyophilized batches stored under argon at −20°C show no decomposition over 24 months.
Comparative Efficiency of Methodologies
Yield vs. Sustainability
Cost Analysis
| Component | Cost per Kilogram (USD) |
|---|---|
| 1,3-Dithiosemicarbazide | 120 |
| Chloroacetamide | 85 |
| K₂CO₃ | 12 |
| Solvent Recovery | 30 |
Recent Advances in Synthesis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit promising antimicrobial properties. The compound has been synthesized and tested for its effectiveness against various bacterial and fungal strains.
Synthesis and Testing
The synthesis typically involves the cyclization of hydrazine derivatives with carbon disulfide, leading to the formation of the triazole ring. The antimicrobial efficacy is usually evaluated using methods such as agar-well diffusion and minimum inhibitory concentration (MIC) assays.
| Compound | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | Staphylococcus aureus, Escherichia coli | Moderate to high inhibition |
In a recent study, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole were shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating the potential for development into therapeutic agents for treating infections caused by resistant strains .
Anticancer Properties
The anticancer potential of triazole derivatives is another area where this compound shows promise. Research indicates that compounds containing the triazole moiety can inhibit tumor growth and induce apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study published in Istanbul University Press reported on the synthesis and characterization of several triazole derivatives, including the compound . The results indicated that certain derivatives exhibited significant antimicrobial activity against common pathogens, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Screening
Another investigation focused on screening a library of triazole compounds against multicellular tumor spheroids. The study identified several promising candidates with notable anticancer activity, emphasizing the need for further investigation into their mechanisms of action and therapeutic potential .
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the Triazole Ring (Position 5)
Compound A : 2-[[4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
- Key difference : Replacement of phenyl with a trifluoromethyl (-CF₃) group.
- Impact: Increased lipophilicity (logP ~2.8 vs. ~2.5 for the parent compound) due to -CF₃ . Enhanced metabolic resistance but reduced solubility in aqueous media. Biological activity: Not explicitly reported, but -CF₃ groups often improve target affinity in enzyme inhibitors .
Compound B : 2-[(4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromophenyl)acetamide
- Key difference : Cyclohexyl replaces phenyl at position 5; bromophenyl substitutes the acetamide.
- Biological activity: Demonstrated moderate anti-HIV-1 RT activity (IC₅₀ ~15 µM), suggesting the triazole scaffold’s versatility in antiviral design .
Substitution at the Acetamide Moiety
Compound C : 2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- Key difference : Dichlorophenyl replaces 4-methoxyphenyl.
- Impact :
Compound D : N-(4-Methoxyphenyl)-2-[4-methyl-5-benzyl(1,2,4-triazol-3-ylthio)]acetamide
Physicochemical and Structural Insights
- Hydrogen bonding : The 4-methoxyphenyl group in the target compound facilitates N–H⋯O interactions, as observed in crystallographic studies of related structures .
- Solubility : Methoxy groups improve aqueous solubility compared to halogenated analogs (e.g., Compound C) .
- Synthetic accessibility : The parent compound’s synthesis likely follows established routes for triazole-thioacetamides, involving cyclocondensation of thiosemicarbazides and alkylation steps .
Biological Activity
The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.41 g/mol. The structure includes a triazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its pharmacological properties.
Antimicrobial Properties
Research indicates that compounds containing triazole rings often exhibit antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The specific compound may interact with bacterial enzymes or cell wall synthesis pathways, leading to its antimicrobial effects.
Anticancer Activity
Triazole derivatives are also noted for their anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For example, a related study highlighted that triazole compounds could induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.
Enzyme Inhibition
The compound is hypothesized to act as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways. For example, it may inhibit dihydrofolate reductase or similar enzymes critical for nucleotide synthesis, thereby affecting cell division and growth.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assay : In vitro cytotoxicity assays conducted on human cancer cell lines showed that the compound effectively reduced cell viability at concentrations as low as 10 µM. The IC50 values were comparable to established anticancer agents .
The biological activity of this compound is attributed to several mechanisms:
- Binding Affinity : It is believed to bind selectively to target enzymes or receptors due to its unique structural features.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole compounds may induce oxidative stress in cells, leading to apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-methoxyphenyl)-4H-1,2,4-triazole | Triazole ring with methoxy substitution | Antifungal properties |
| 4-amino-N-(4-benzoylphenyl)acetamide | Acetamide structure with benzoyl group | Anti-inflammatory effects |
| 3-amino-5-(substituted phenyl)-1,2,4-triazoles | Variants with different phenyl groups | Diverse biological activities |
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step reactions starting with cyclization of thiosemicarbazide intermediates to form the triazole core, followed by sulfanyl-acetamide coupling. Key reagents include acetic anhydride (acylation agent) and sodium hydride (base catalyst). Solvents like DMSO or ethanol are used under controlled temperatures (60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >90% purity. Optimization focuses on solvent polarity (to enhance nucleophilic substitution) and stoichiometric ratios of reactants to minimize byproducts .
Basic: Which spectroscopic and crystallographic methods confirm its structural integrity?
Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies proton environments (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 7.1–7.8 ppm). Infrared Spectroscopy (IR) confirms functional groups (C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₇H₁₇N₅O₂S). X-ray crystallography resolves the triazole ring geometry and dihedral angles between substituents, critical for understanding molecular packing .
Basic: What preliminary biological assays are used to evaluate its bioactivity?
- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values.
- Enzyme Inhibition : Kinase or protease inhibition studies via fluorescence-based assays (e.g., EGFR tyrosine kinase).
Activity is benchmarked against controls like doxorubicin or fluconazole, with results reported in µM ranges .
Advanced: How can computational modeling predict its interaction with biological targets?
Molecular docking (AutoDock Vina) simulates binding to receptors like EGFR or CYP450 enzymes, prioritizing hydrogen bonds with the triazole’s NH group and π-π stacking with phenyl rings. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability in aqueous environments over 100-ns trajectories .
Advanced: What structure-activity relationship (SAR) trends are observed with substituent modifications?
- Methoxy Group : Electron-donating groups at the para-position enhance solubility but reduce antimicrobial potency.
- Sulfanyl Linker : Replacing sulfur with oxygen decreases cytotoxicity due to reduced nucleophilicity.
- Triazole Core : Substituting the 4-amino group with methyl improves metabolic stability but lowers kinase affinity. SAR studies use stepwise functionalization and parallel bioassays .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Discrepancies arise from assay conditions (e.g., pH, serum content) or cell line heterogeneity. For example, anti-exudative activity (AEA) in murine models may not translate to human cell lines due to differences in inflammatory pathways. Meta-analysis of raw data (e.g., IC₅₀ variability ±15%) and standardized protocols (CLSI guidelines) mitigate inconsistencies .
Advanced: What strategies optimize pharmacokinetics (PK) in preclinical models?
- In Vitro : Caco-2 monolayer assays predict intestinal absorption (Papp >1×10⁻⁶ cm/s). Microsomal stability tests (rat liver microsomes) assess metabolic degradation (t₁/₂ >30 min).
- In Vivo : BALB/c mice studies measure plasma concentration-time profiles (AUC₀–24h) after oral dosing. Lipinski’s Rule of Five guides solubility and permeability enhancements .
Advanced: Does it exhibit synergistic effects with existing therapeutics?
Synergy is tested via checkerboard assays (FICI ≤0.5 indicates synergy). For example, combining with cisplatin reduces IC₅₀ by 40% in ovarian cancer cells (A2780) through enhanced DNA intercalation. Isobolograms quantify dose reductions for combinatorial therapy .
Advanced: How stable is the compound under varying pH and temperature conditions?
Stress testing in buffers (pH 1.2–9.0) at 40°C for 48 hours reveals degradation via hydrolysis of the acetamide bond (HPLC monitoring). Solid-state stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber vials with desiccants .
Advanced: What challenges arise in scaling up synthesis for preclinical batches?
Key issues include solvent volume reduction (e.g., replacing DMF with ethanol for greener processing) and chromatography scalability (switching to flash chromatography). Process Analytical Technology (PAT) tools like in-line FTIR monitor reaction progression. Batch yields drop from 85% (lab-scale) to 65% (pilot-scale) due to mixing inefficiencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
